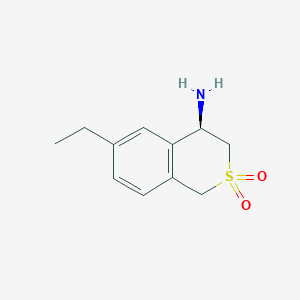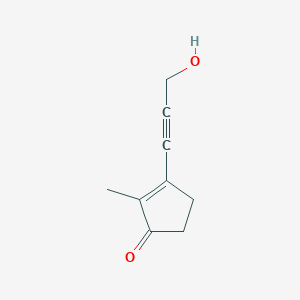
4-Acetyl-4-methylheptanedioic acid diallyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-4-methylheptanedioic acid diallyl ester is an organic compound with the molecular formula C16H24O5 and a molecular weight of 296.36 g/mol It is characterized by the presence of an acetyl group, a methyl group, and two allyl ester groups attached to a heptanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4-methylheptanedioic acid diallyl ester typically involves the esterification of 4-acetyl-4-methylheptanedioic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of cost-effective raw materials and environmentally friendly processes to minimize waste and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-4-methylheptanedioic acid diallyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The allyl groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with substituted allyl groups.
Aplicaciones Científicas De Investigación
4-Acetyl-4-methylheptanedioic acid diallyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-4-methylheptanedioic acid diallyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetyl-4-methylheptanedioic acid diethyl ester
- 4-Acetyl-4-methylheptanedioic acid dimethyl ester
- 4-Acetyl-4-methylheptanedioic acid dibutyl ester
Uniqueness
The allyl groups can participate in various chemical reactions, making this compound versatile for synthetic and industrial purposes .
Propiedades
Número CAS |
63834-25-3 |
|---|---|
Fórmula molecular |
C16H24O5 |
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 4-acetyl-4-methylheptanedioate |
InChI |
InChI=1S/C16H24O5/c1-5-11-20-14(18)7-9-16(4,13(3)17)10-8-15(19)21-12-6-2/h5-6H,1-2,7-12H2,3-4H3 |
Clave InChI |
CXWHJCJCJUVJDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(CCC(=O)OCC=C)CCC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)

![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)




